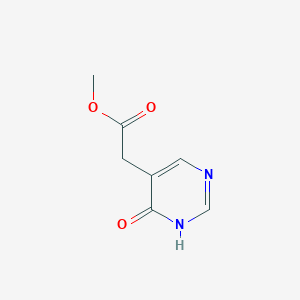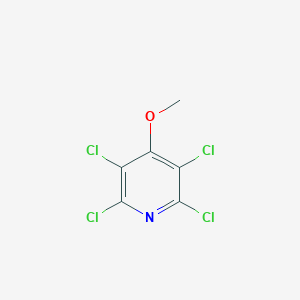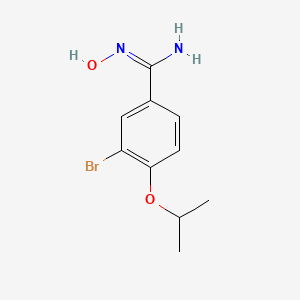
(Z)-3-bromo-N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxy group, and an isopropoxy group attached to a benzene ring. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Isopropoxylation: The isopropoxy group is added via an etherification reaction, typically using isopropyl alcohol and a suitable catalyst.
Carboximidamide Formation: The final step involves the formation of the carboximidamide group through a reaction with an appropriate amidine precursor.
Industrial Production Methods
Industrial production of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, sodium methoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of (Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(propan-2-yl)benzene-1-carboximidamide: Lacks both the bromine and hydroxy groups, leading to significantly different chemical properties.
4-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride: Contains a hydrochloride salt form, which can affect its solubility and stability.
Uniqueness
(Z)-3-bromo-N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is unique due to the presence of the bromine atom, hydroxy group, and isopropoxy group on the benzene ring. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C10H13BrN2O2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
3-bromo-N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-3-7(5-8(9)11)10(12)13-14/h3-6,14H,1-2H3,(H2,12,13) |
InChIキー |
XBNGUYGJKWGOET-UHFFFAOYSA-N |
異性体SMILES |
CC(C)OC1=C(C=C(C=C1)/C(=N\O)/N)Br |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C(=NO)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



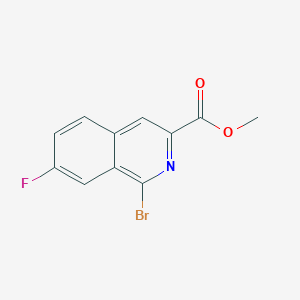
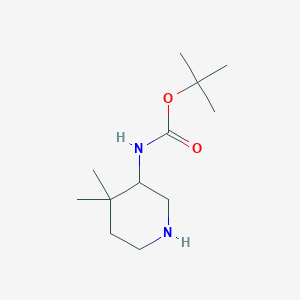

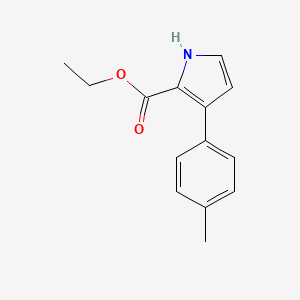
![4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)

![3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11721021.png)
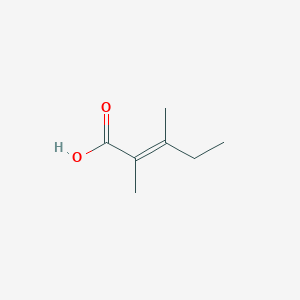
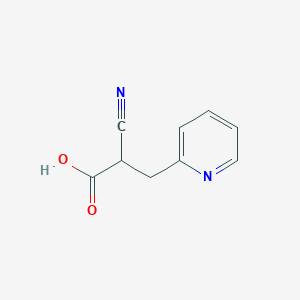
![[4-Nitro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B11721038.png)
![Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11721044.png)
